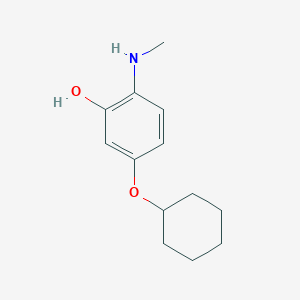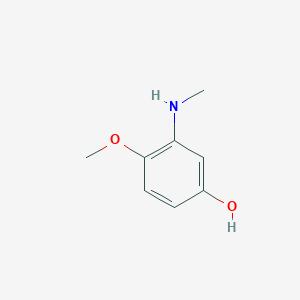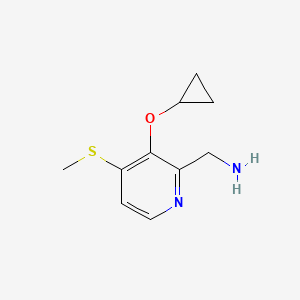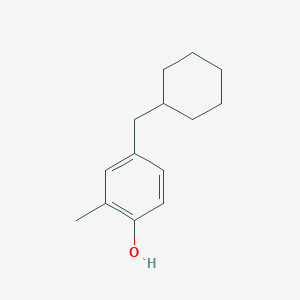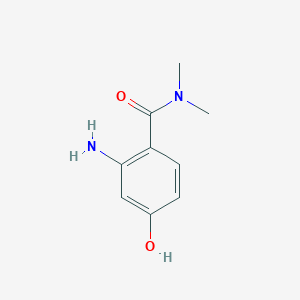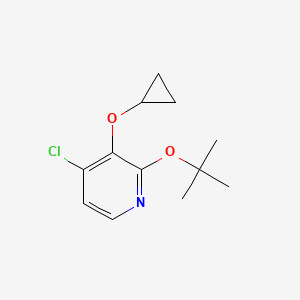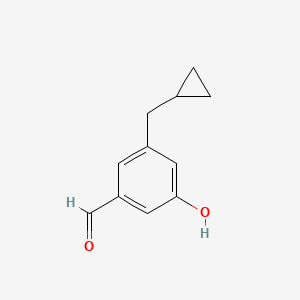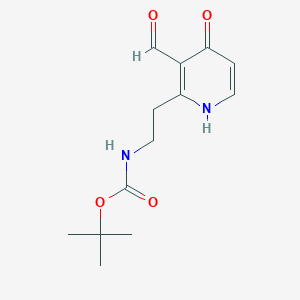![molecular formula C13H16N2O2 B14834858 Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)
Ethyl [(1-cyano-2-phenylethyl)amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [(1-cyano-2-phenylethyl)amino]acetate is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (-CN) and an ester group (-COOEt) attached to an amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(1-cyano-2-phenylethyl)amino]acetate typically involves the reaction of ethyl cyanoacetate with an appropriate amine. One common method is the direct treatment of ethyl cyanoacetate with substituted aryl or heteryl amines under solvent-free conditions at elevated temperatures. For example, stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight, can yield the desired cyanoacetamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity compounds.
化学反応の分析
Types of Reactions
Ethyl [(1-cyano-2-phenylethyl)amino]acetate can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of a base such as sodium ethoxide.
Substitution Reactions: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a catalyst.
Reduction Reactions: Reducing agents like LiAlH4 or hydrogenation catalysts are used under anhydrous conditions.
Major Products Formed
Heterocyclic Compounds: Formed through condensation reactions.
Substituted Cyanoacetamides: Resulting from nucleophilic substitution.
Amines: Produced through reduction of the cyano group.
科学的研究の応用
Ethyl [(1-cyano-2-phenylethyl)amino]acetate has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: Utilized in the synthesis of fine chemicals and intermediates for agrochemicals and dyes.
作用機序
The mechanism of action of ethyl [(1-cyano-2-phenylethyl)amino]acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Ethyl [(1-cyano-2-phenylethyl)amino]acetate can be compared with other cyanoacetamide derivatives:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl [(1-cyano-2-phenylethyl)amino]propionate: Similar structure but with a propionate ester group.
N-(2-Cyanoethyl)acetamide: Lacks the phenyl group, making it less complex.
特性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
ethyl 2-[(1-cyano-2-phenylethyl)amino]acetate |
InChI |
InChI=1S/C13H16N2O2/c1-2-17-13(16)10-15-12(9-14)8-11-6-4-3-5-7-11/h3-7,12,15H,2,8,10H2,1H3 |
InChIキー |
PORIWNWVCVYHMK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNC(CC1=CC=CC=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


